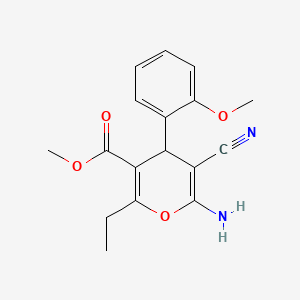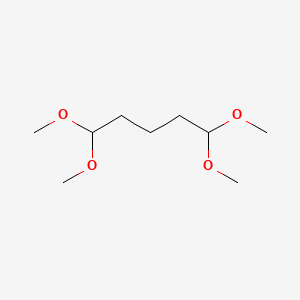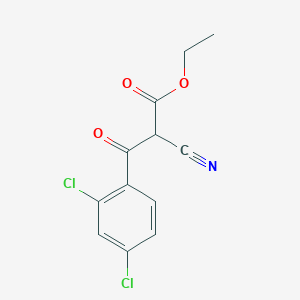
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2NO2 and a molecular weight of 270.117 g/mol . This compound is known for its unique structure, which includes a cyano group, a dichlorophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid.
Reduction: Formation of 2-Amino-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
類似化合物との比較
Similar Compounds
2-Cyano-3-(2,4-dichloro-phenyl)-acrylic acid: Similar structure but lacks the ethyl ester group.
2-Cyano-3-(5-(2,4-dichloro-phenyl)-furan-2-yl)-acrylic acid ethyl ester: Contains a furan ring instead of the propionic acid moiety.
Uniqueness
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and dichlorophenyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H9Cl2NO3 |
|---|---|
分子量 |
286.11 g/mol |
IUPAC名 |
ethyl 2-cyano-3-(2,4-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9(6-15)11(16)8-4-3-7(13)5-10(8)14/h3-5,9H,2H2,1H3 |
InChIキー |
UKLIRLXUWSYHMV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
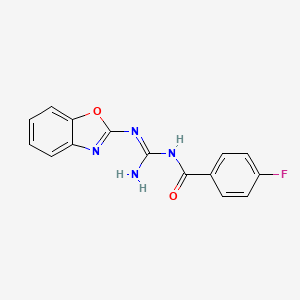
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
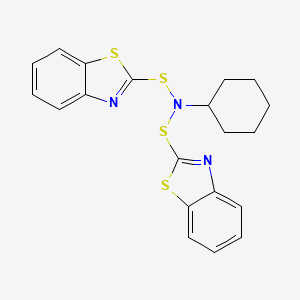
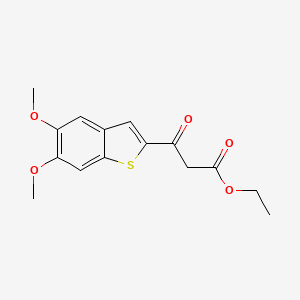
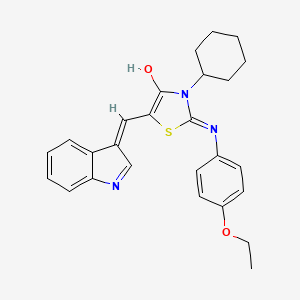


![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
